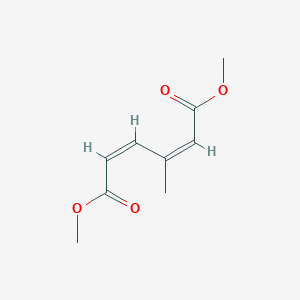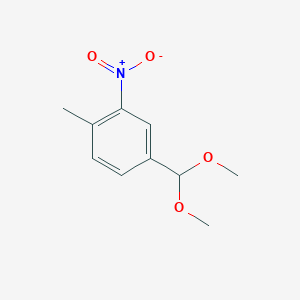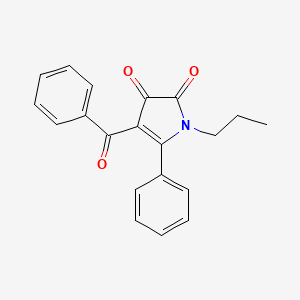![molecular formula C11H12FIN2O5 B14575706 [(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate CAS No. 61168-98-7](/img/structure/B14575706.png)
[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated pyrimidine ring, an iodinated oxolane ring, and an acetate group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Fluorinated Pyrimidine Ring:
Construction of the Oxolane Ring: The oxolane ring is synthesized via a cyclization reaction, where an appropriate diol undergoes intramolecular cyclization.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom can be substituted with other nucleophiles like thiols, amines, or cyanides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like thiols or amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of thioethers, amines, or nitriles.
Scientific Research Applications
[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA or RNA synthesis. The iodinated oxolane ring may enhance its binding affinity to target enzymes or receptors, leading to inhibition of their activity.
Comparison with Similar Compounds
[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate can be compared with other nucleoside analogs:
5-Fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.
Iododeoxyuridine: An antiviral compound with an iodinated pyrimidine ring.
Cytarabine: A chemotherapy agent with a similar oxolane ring structure.
The uniqueness of this compound lies in its combined fluorinated pyrimidine and iodinated oxolane rings, which may offer enhanced biological activity and specificity.
Properties
CAS No. |
61168-98-7 |
|---|---|
Molecular Formula |
C11H12FIN2O5 |
Molecular Weight |
398.13 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2-(iodomethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H12FIN2O5/c1-5(16)19-7-2-9(20-8(7)3-13)15-4-6(12)10(17)14-11(15)18/h4,7-9H,2-3H2,1H3,(H,14,17,18)/t7-,8+,9+/m0/s1 |
InChI Key |
RKVVNIOLHVHSIK-DJLDLDEBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CI)N2C=C(C(=O)NC2=O)F |
Canonical SMILES |
CC(=O)OC1CC(OC1CI)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14575638.png)


![(2E)-2-[(4-Bromophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14575662.png)
![Benzene, 1-chloro-4-[(triphenylmethyl)thio]-](/img/structure/B14575676.png)


![Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane](/img/structure/B14575688.png)
![2H-Pyran, tetrahydro-2-[2-(2-methyloxiranyl)ethoxy]-](/img/structure/B14575696.png)

![2-Thiabicyclo[3.2.2]nona-3,6,8-triene](/img/structure/B14575710.png)
![1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-](/img/structure/B14575713.png)
![Benzamide, 2-[(1,3-benzodioxol-5-ylmethylene)amino]-](/img/structure/B14575715.png)
![1lambda~5~-Phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14575718.png)
